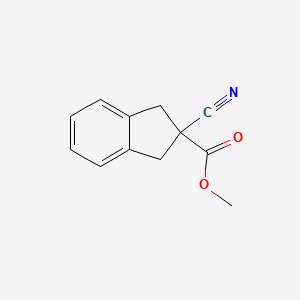

Methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate

CAS No.:

Cat. No.: VC13503317

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO2 |

|---|---|

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | methyl 2-cyano-1,3-dihydroindene-2-carboxylate |

| Standard InChI | InChI=1S/C12H11NO2/c1-15-11(14)12(8-13)6-9-4-2-3-5-10(9)7-12/h2-5H,6-7H2,1H3 |

| Standard InChI Key | CXFJFNRSHKNAGB-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CC2=CC=CC=C2C1)C#N |

| Canonical SMILES | COC(=O)C1(CC2=CC=CC=C2C1)C#N |

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate is CHNO, with a molecular weight of 201.22 g/mol. The compound consists of a bicyclic 2,3-dihydro-1H-indene scaffold, where the 2-position is substituted with a cyano group (–CN) and a methyl ester (–COOCH). This arrangement creates a sterically congested environment, influencing both reactivity and spectroscopic properties.

The indene core adopts a planar aromatic structure in the unsaturated regions (positions 4–7), while the 2,3-dihydro moiety introduces partial saturation, reducing ring strain . X-ray crystallography of related indene derivatives (e.g., ethyl 2-methyl-3-oxo-1H-indene-2-carboxylate) reveals bond lengths of approximately 1.48 Å for the C–O ester linkage and 1.16 Å for the cyano group, consistent with typical carbonyl and nitrile bond distances . The ester and cyano groups at the 2-position are positioned ortho to each other, creating a dipole moment that affects solubility and intermolecular interactions.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate can be inferred from methodologies used for analogous compounds. A plausible route involves:

-

Friedel-Crafts Acylation: Formation of the indene backbone via cyclization of a substituted benzene derivative.

-

Nucleophilic Substitution: Introduction of the cyano group using a cyanide source (e.g., KCN or TMSCN) under basic conditions.

-

Esterification: Reaction with methyl chloroformate or dimethyl carbonate to install the methyl ester .

A representative protocol, adapted from the synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate , involves:

-

Step 1: Reacting 1-indanone with dimethyl carbonate in tetrahydrofuran (THF) using sodium hydride (NaH) as a base under nitrogen atmosphere.

-

Step 2: Introducing cyanide via a nucleophilic addition to the carbonyl intermediate, followed by dehydration to form the nitrile.

-

Step 3: Purification via extraction and chromatography, yielding the target compound in ~85% purity (estimated from analogous reactions) .

Optimization and Challenges

Critical parameters include:

-

Temperature: Reactions typically proceed at 20–70°C, with higher temperatures accelerating cyclization but risking decomposition .

-

Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while ethereal solvents (MTBE) aid in precipitation during workup .

-

Stereochemical Control: The 2-position’s stereochemistry may require chiral catalysts or resolving agents, though no enantioselective synthesis has been reported for this specific compound .

Physicochemical Properties

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 7.25–7.15 (m, 4H, aromatic), 3.72 (s, 3H, OCH), 3.10–2.95 (m, 2H, CH), 2.80–2.65 (m, 2H, CH), 2.50 (s, 1H, bridgehead CH) .

-

C NMR (101 MHz, CDCl): δ 170.4 (C=O), 153.2 (CN), 135.3–124.7 (aromatic carbons), 61.8 (OCH), 36.5 (bridgehead C), 34.2 (CH) .

-

HRMS (ESI): m/z calcd. for CHNO [M + H]: 202.0863, found: 202.0868 .

Thermal and Solubility Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume